5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H24ClN5O2S and its molecular weight is 421.94. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Some studies have focused on synthesizing novel 1,2,4-triazole derivatives, including compounds with structural similarities to 5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, to evaluate their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized new triazole derivatives that exhibited good or moderate activities against various test microorganisms, highlighting the potential of such compounds in antimicrobial applications (Bektaş et al., 2007).
Pharmacological Effects
Other research has explored the pharmacological effects of triazolyl derivatives, including their potential as antifungal compounds, receptor antagonists, and anti-diabetic drugs. For example, a novel potential antifungal compound of the 1,2,4-triazole class was synthesized by Volkova et al. (2020), demonstrating poor solubility in buffer solutions but better solubility in alcohols, which could influence its pharmacological application (Volkova et al., 2020).
Anti-diabetic Drug Development
Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them for their dipeptidyl peptidase-4 (DPP-4) inhibition potentials, indicating their potential use in anti-diabetic medications. These compounds demonstrated significant antioxidant and insulinotropic activity, underscoring the versatility of triazole derivatives in therapeutic drug development (Bindu et al., 2019).
Novel Heterocyclic System Synthesis
Research has also been directed towards the synthesis of novel heterocyclic systems, such as the work by Labanauskas et al. (2004), who synthesized 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine, a previously unknown heterocyclic system. This work showcases the ongoing exploration of new compounds for various scientific and therapeutic applications (Labanauskas et al., 2004).
Properties
IUPAC Name |
5-[(4-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2S/c1-2-15-21-19-25(22-15)18(27)17(28-19)16(13-3-5-14(20)6-4-13)24-9-7-23(8-10-24)11-12-26/h3-6,16,26-27H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQXQCLIWPVPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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